Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride
Description
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is a substituted butanoate ester featuring a branched 3-methylbutylamine moiety attached to the γ-position of the butanoate backbone. The compound combines an ester functional group (methyl ester) with a secondary amine (3-methylbutylamino group), rendering it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry and drug delivery systems.
Properties
Molecular Formula |
C10H22ClNO2 |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
methyl 4-(3-methylbutylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2)6-8-11-7-4-5-10(12)13-3;/h9,11H,4-8H2,1-3H3;1H |
InChI Key |
PDPHZFOCKQJNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCCC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the esterification of butanoic acid followed by the introduction of the amine group. The process can be summarized as follows:
Esterification: Butanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl butanoate.
Amination: The methyl butanoate is then reacted with 3-methylbutylamine under controlled conditions to introduce the amine group, forming Methyl 4-[(3-methylbutyl)amino]butanoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of butanoic acid and methanol are reacted in industrial reactors.
Continuous Amination: The ester is continuously fed into reactors containing 3-methylbutylamine.
Hydrochloride Conversion: The final product is converted to its hydrochloride form using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted amines.
Scientific Research Applications
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is utilized in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ester and amine groups play crucial roles in these interactions, facilitating binding and subsequent biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following compounds share structural similarities with Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride, differing primarily in substituents, branching, or functional groups:
Key Research Findings
Impact of Substituent Size and Lipophilicity Methyl 4-(methylamino)butanoate hydrochloride () has a shorter methylamino chain, leading to lower molecular weight (167.63 vs. 278.17 for the chlorobenzyl analog) and reduced lipophilicity. This affects its pharmacokinetic profile, as longer chains (e.g., 3-methylbutyl) enhance membrane permeability but may reduce aqueous solubility. The 3-chlorobenzyl analog () introduces aromaticity and a halogen atom, which could improve target binding via hydrophobic interactions or halogen bonding in drug-receptor systems.
Functional Group Influence on Reactivity Replacement of the ester group with a carboxylic acid (as in 4-(dimethylamino)butanoic acid hydrochloride, ) increases polarity, altering solubility and bioavailability. Esters are typically more hydrolytically stable than acids in physiological conditions. The aminooxy group in Methyl 4-(aminooxy)butanoate hydrochloride () offers unique reactivity, such as forming oximes or participating in click chemistry, which is absent in the target compound.
Stereochemical and Steric Effects
- The chiral (S)-configured compound in demonstrates the importance of stereochemistry in biological activity. While the target compound lacks reported chirality, branching (e.g., 3-methylbutyl) may still influence conformational preferences.
Notes on Comparative Analysis
- Contradictions/Gaps: Biological data (e.g., IC₅₀, toxicity) for this compound are absent in the evidence, limiting direct pharmacological comparisons.
Critical Takeaways :
- Substituent choice (alkyl vs. aryl, ester vs. acid) profoundly impacts physicochemical and biological properties.
- The 3-methylbutyl group balances lipophilicity and steric effects, making the target compound a promising candidate for further optimization in drug discovery.
Biological Activity
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a branched amine structure, which contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and potentially affecting cellular functions. The exact molecular targets are still under investigation, but initial studies suggest interactions with phospholipases and possibly GABA receptors, which are critical in neurotransmission and metabolic regulation .
Enzyme Interactions
- Phospholipase A2 Inhibition : Research indicates that compounds similar to this compound can inhibit lysosomal phospholipase A2, which is involved in lipid metabolism. This inhibition may lead to reduced phospholipid accumulation in lysosomes, a condition known as phospholipidosis .
- GABAergic Activity : The compound has been shown to affect GABA (gamma-aminobutyric acid) pathways, acting as an inhibitor of GABA binding. This suggests potential applications in neuropharmacology, particularly concerning anxiety and seizure disorders .
Case Studies
- Neuropharmacological Effects : A study on similar compounds demonstrated that this compound could cross the blood-brain barrier and exhibit anti-aggressive effects in animal models. In particular, it showed the ability to decrease convulsions induced by isoniazid in rats, highlighting its potential as a neuroprotective agent .
- Anticancer Potential : In vitro studies have explored the antiproliferative effects of related compounds on cancer cell lines. For instance, some derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells (human colorectal cancer), indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 4-Aminobutanoate Hydrochloride | Simple amine | Neurotransmitter modulation |
| Ethyl 4-Aminobutanoate Hydrochloride | Ethyl ester analog | Similar enzyme interactions |
| Methyl 6-Aminobutanoate Hydrochloride | Longer carbon chain | Distinct pharmacological properties |
This compound stands out due to its branched amine structure, which may enhance its binding affinity to biological targets compared to linear analogs.
Research Applications
The compound has several applications across different fields:
- Medicinal Chemistry : Investigated as a precursor for developing new therapeutic agents.
- Biochemical Research : Used as a tool for studying enzyme mechanisms and metabolic pathways.
- Industrial Applications : Its unique properties make it suitable for synthesizing specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
